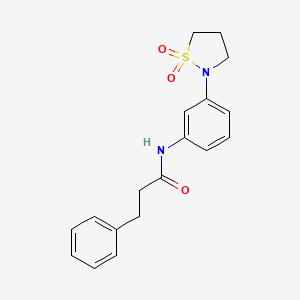

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. In

科学的研究の応用

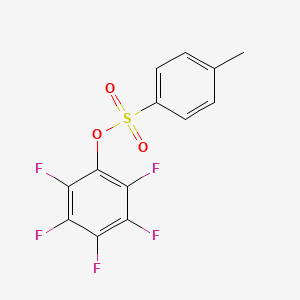

Antimicrobial Applications

Compounds derived from 3-phenylpropane hydrazide, including N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, have demonstrated promising antibacterial and antifungal activities. Compounds with para substitution, specifically compound 3a, 4a, and 4b, were identified as particularly potent in this aspect (Fuloria et al., 2009).

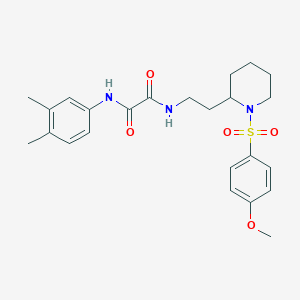

Anticancer Potential

Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated against human cancer cell lines. Notably, compounds exhibited notable cytotoxicity against ovarian and oral cancers, suggesting potential utility in anticancer drug design (Vivek Kumar et al., 2009).

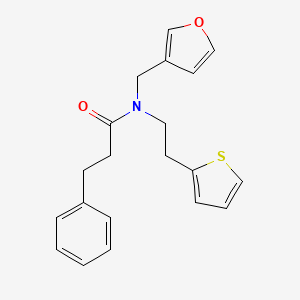

Chemoselective Reactions

The compound N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers, has shown interesting reactivity against dihaloalkanes and aldehydes, leading to chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines. This reactivity has been explained through ab initio calculations, providing insights into its chemical behavior (Hajji et al., 2002).

Antibacterial and Antifungal Activities

Various derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results indicate promising antibacterial potential, warranting further consideration as antimicrobials (Patel & Dhameliya, 2010).

作用機序

- CDK2 plays a crucial role in cell cycle regulation, specifically during the G1 to S phase transition. It forms complexes with cyclins and phosphorylates downstream substrates involved in cell cycle progression .

- This binding prevents CDK2 from phosphorylating its substrates, disrupting cell cycle progression and inhibiting cell proliferation .

Target of Action

Mode of Action

- inhibits CDK2 activity by binding to its active site.

Biochemical Pathways

Pharmacokinetics

- Information on absorption is not available. Not reported. No data provided. Metabolic pathways remain unspecified. Not documented. Not characterized. Data unavailable .

Result of Action

Action Environment

特性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(11-10-15-6-2-1-3-7-15)19-16-8-4-9-17(14-16)20-12-5-13-24(20,22)23/h1-4,6-9,14H,5,10-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENUALCJKNTUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2543694.png)

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)

![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)